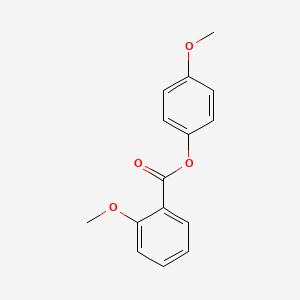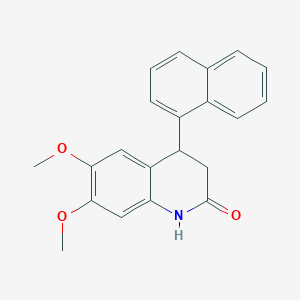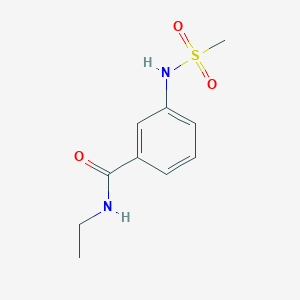
o-Anisic acid, 4-methoxyphenyl ester
Overview
Description
o-Anisic acid, 4-methoxyphenyl ester: is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.2693 g/mol It is a derivative of anisic acid, specifically the ester formed between o-anisic acid and 4-methoxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Anisic acid, 4-methoxyphenyl ester typically involves the esterification of o-anisic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: o-Anisic acid, 4-methoxyphenyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group in the presence of catalysts.
Major Products:
Oxidation: Produces carboxylic acids and phenols.
Reduction: Produces alcohols.
Substitution: Produces substituted esters and other derivatives.
Scientific Research Applications
Chemistry: o-Anisic acid, 4-methoxyphenyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of high-performance polymers and resins through polycondensation reactions. It also finds applications in the manufacture of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of o-Anisic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites can modulate signaling pathways and enzyme activities, leading to various physiological responses .
Comparison with Similar Compounds
- p-Anisic acid (4-methoxybenzoic acid)
- m-Anisic acid (3-methoxybenzoic acid)
- o-Anisic acid (2-methoxybenzoic acid)
Comparison: o-Anisic acid, 4-methoxyphenyl ester is unique due to its specific ester linkage, which imparts distinct chemical and physical properties compared to its isomersIn contrast, the other isomers primarily exist as carboxylic acids and have different reactivity profiles .
Properties
IUPAC Name |
(4-methoxyphenyl) 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-11-7-9-12(10-8-11)19-15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFGKOBYWQFVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4434836.png)
![6-oxo-N-(pyridin-3-ylmethyl)-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B4434843.png)
![8-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434851.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4434862.png)


![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4434881.png)
![N-(1-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4434882.png)
![2-METHOXY-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE](/img/structure/B4434907.png)
![N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B4434908.png)
![N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B4434924.png)
![N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4434930.png)


